3-(4-Hydroxyphenyl)-5-nitrobenzoic acid
Description
3-(4-Hydroxyphenyl)-5-nitrobenzoic acid is a nitrobenzoic acid derivative characterized by a hydroxyl-substituted phenyl group at position 3 and a nitro group at position 5 on the benzene ring (Figure 1). The compound combines electron-withdrawing (nitro) and electron-donating (hydroxyphenyl) substituents, which influence its physicochemical properties, such as acidity, solubility, and reactivity.
Nitrobenzoic acids are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. The hydroxyphenyl group may enhance biological interactions, such as hydrogen bonding, which could be relevant in drug design or catalytic applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNLEJWTAHMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688734 | |
| Record name | 4'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-90-5 | |
| Record name | 4'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Nitration of Benzoic Acid Derivatives
The introduction of a nitro group at the 5-position of a benzoic acid scaffold requires precise control over reaction conditions to ensure regioselectivity. In the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, nitration of 3-alkoxy-4-acetoxybenzaldehyde using fuming nitric acid in chloroform at -20°C to -10°C achieved a 85% yield with minimal isomer formation. For 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, a similar approach could involve nitrating 3-(4-hydroxyphenyl)benzoic acid. However, the electron-donating hydroxyl group may direct nitration to the para position, necessitating protective group strategies.
Table 1: Comparative Nitration Conditions
Directed Ortho-Meta Nitration
The 4-hydroxyphenyl group at the 3-position of the benzoic acid may act as a directing group. However, competing directing effects from the carboxylic acid (-COOH) and hydroxyl (-OH) groups complicate regioselectivity. In such cases, transient protection of the hydroxyl group as an ether (e.g., methyl or ethyl) could favor nitration at the 5-position. For instance, the use of zinc chloride as a Lewis acid in aqueous HCl has been shown to facilitate dealkylation post-nitration, enabling recovery of the hydroxyl group.
Oxidation of Aldehyde Intermediates
Aldehyde to Carboxylic Acid Conversion
The oxidation of 3-(4-hydroxyphenyl)-5-nitrobenzaldehyde to the corresponding benzoic acid is a critical step. In the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, potassium permanganate in tetrahydrofuran at 35–45°C achieved a 95% yield. Similar conditions could be applied here, with adjustments for the nitro group’s electron-withdrawing effects, which may slow oxidation rates.
Table 2: Oxidation Reagents and Yields
| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-alkoxy-4-methoxy-2-nitrobenzaldehyde | KMnO₄ | THF | 35–45 | 95 |
| 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | Air oxidation | H₂O/ZnCl₂ | 90 | N/A |
Deprotection and Purification
Zinc Chloride-Mediated Deprotection
The patents highlight the efficacy of ZnCl₂ in HCl for cleaving ethoxy groups. For example, reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with ZnCl₂ (2.5–4 kg per kg substrate) and 37% HCl at 90°C for 17 hours yielded 95.1% crude product. Applied to 3-(4-ethoxyphenyl)-5-nitrobenzoic acid, this method could selectively remove the ethoxy group, yielding the target hydroxyphenyl derivative.
Crystallization and Solvent Recovery
Post-deprotection, the product is isolated by dilution with water and filtration. The patent method achieved high purity (95.1%) through crystallization in toluene, a process adaptable to the target compound. Zinc chloride recovery via evaporation and organic solvent extraction ensures cost-effectiveness.
Challenges and Optimization Considerations
Competing Reaction Pathways
-
Isomer formation : Nitration may yield undesired regioisomers, as seen in the 8–20% isomer ratio during nitration of 3-alkoxy-4-acetoxybenzaldehyde. Chromatography or selective crystallization (e.g., using toluene) is critical for purification.
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Acid sensitivity : The nitro and hydroxyl groups render the compound prone to decomposition under strong acidic conditions. The use of mild Lewis acids like ZnCl₂ mitigates this risk.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Structurally related compounds differ in substituent type, position, and electronic effects, leading to variations in properties and applications. Below is a comparative analysis supported by a data table.
Structural and Functional Differences
Table 1: Comparison of 3-(4-Hydroxyphenyl)-5-nitrobenzoic Acid with Analogous Compounds
Key Observations
In contrast, carboxy (COOH) or trifluoromethyl (CF₃) groups are electron-withdrawing, increasing acidity and reactivity . Methoxy (OCH₃) groups in analogs like 4-Hydroxy-3-methoxy-5-nitrobenzoic acid balance electron donation and withdrawal, affecting solubility and crystallinity .
Biological Relevance :
- Hydroxyphenyl and methoxy substituents are common in phytochemicals (e.g., ferulic acid, caffeic acid) and may confer antioxidant or receptor-binding properties . However, the nitro group in these compounds could introduce toxicity, limiting direct therapeutic use.
Synthetic Utility: Chloro- and trifluoromethyl-substituted analogs (e.g., 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid) are valuable in organofluorine chemistry, often used in cross-coupling reactions . Carboxy-substituted derivatives (e.g., 3-(4-Carboxyphenyl)-5-nitrobenzoic acid) serve as ligands in metal-organic frameworks (MOFs) due to their chelating ability .
Stability and Handling :
- Compounds with nitro groups are generally sensitive to light and heat. Lyophilization studies on hydroxyphenyl-containing acids (e.g., 3-(4-hydroxyphenyl)propionate) suggest reduced stability in concentrated extracts, necessitating careful storage .
Q & A
Q. What are the recommended synthesis routes for 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves coupling nitro-substituted benzoic acid derivatives with hydroxyphenyl precursors. A common approach is to use commercially available starting materials, such as 5-nitroisophthalic acid derivatives, followed by regioselective functionalization . Optimization strategies include:
- Catalyst Selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro groups without affecting hydroxyl functionalities.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like decarboxylation.
Yield improvements (~70–85%) are achievable via iterative recrystallization in ethanol/water mixtures .
Q. How can spectroscopic methods (NMR, FTIR) and HPLC be applied to characterize 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid?
Methodological Answer:
- NMR : Use -NMR in DMSO-d6 to identify aromatic protons:
- Hydroxyphenyl protons appear as a doublet at δ 6.8–7.2 ppm.
- Nitro group deshields adjacent protons, shifting signals to δ 8.1–8.5 ppm.
- FTIR : Confirm functional groups:
- Broad O–H stretch at 3200–3500 cm.
- Nitro asymmetric/symmetric stretches at 1520 and 1350 cm.
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Retention time (~8.5 min) and UV detection at 254 nm ensure purity >95% .
Q. What are the solubility and stability profiles of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid under varying pH and temperature conditions?
Methodological Answer:
- Solubility :
- Highly soluble in DMSO and methanol at 25°C (>50 mg/mL).
- Poor aqueous solubility (<1 mg/mL) at neutral pH; improves under alkaline conditions (pH >10) due to deprotonation of the carboxylic acid group.
- Stability :
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid to enzymatic targets like tyrosine kinases?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases.
- Nitro groups form hydrogen bonds with Lys271 and Asp381 residues.
- Hydroxyphenyl moiety engages in π-π stacking with Phe401.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability.
Q. What experimental strategies resolve contradictions in reported IC50 values for this compound’s enzyme inhibition?
Methodological Answer:
- Assay Standardization :
- Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays).
- Control pH (7.4) and temperature (37°C).
- Data Validation :
- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics).
- Replicate studies in triplicate with blinded controls to minimize batch variability.
- Meta-Analysis : Compare structural analogs (e.g., 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid) to identify substituent effects on activity .
Q. How does 3-(4-Hydroxyphenyl)-5-nitrobenzoic acid influence metabolic pathways, and how can its stability in biological matrices be assessed?
Methodological Answer:
- Metabolic Profiling :
- Incubate with liver microsomes (human/rat) and monitor via LC-QTOF-MS.
- Major metabolites include hydroxylated derivatives and glucuronidated forms.
- Stability Testing :
Q. What structural modifications enhance the compound’s selectivity for bacterial dihydrofolate reductase (DHFR) over human isoforms?
Methodological Answer:
- Rational Design :
- Introduce electron-withdrawing groups (e.g., Cl at position 2) to improve bacterial DHFR binding.
- Replace the hydroxyl group with a methoxy group to reduce off-target effects.
- Activity Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
